(Dichlorophenyl)trichlorosilane

Description

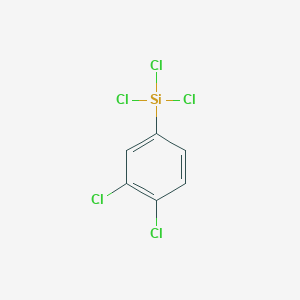

(Dichlorophenyl)trichlorosilane (CAS: 27137-85-5) is a reactive organosilicon compound with the molecular formula C₆H₃Cl₅Si and a molecular weight of 280.44 g/mol . It is a colorless to pale yellow liquid, primarily used as an intermediate in silicone production . The compound is highly corrosive and reacts violently with water, generating hydrogen chloride (HCl) gas . Its dichlorophenyl substituent distinguishes it from other trichlorosilanes, influencing its chemical behavior and applications.

Properties

IUPAC Name |

trichloro-(3,4-dichlorophenyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl5Si/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIOPANHTSHMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[Si](Cl)(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The thermal condensation of dichlorobenzene (C₆H₄Cl₂) with trichlorosilane (HSiCl₃) at elevated temperatures represents a catalyst-free, continuous process:

Critical Parameters

Industrial Setup and Process Flow

The apparatus described in CN101875663A includes:

-

Preheater : Heats reactants to 201–600°C.

-

Reactor : Maintains 601–700°C for rapid thermal condensation.

-

Condensation System : Cools products to <50°C, separating HCl gas for hydrochloric acid production.

-

Fractional Distillation : Isolates (dichlorophenyl)trichlorosilane (boiling point: ~210–220°C estimated) from silicon tetrachloride (56–59°C), benzene (78–82°C), and chlorobenzene (128–133°C).

Performance Metrics

| Parameter | Value |

|---|---|

| Conversion Efficiency | >50% (trichlorosilane basis) |

| Product Purity | >99% |

| PCB Content | <0.1% |

Direct Chlorination of Phenyltrichlorosilane

Direct chlorination introduces additional chlorine substituents to phenyltrichlorosilane (C₆H₅SiCl₃) using Cl₂ gas or sulfuryl chloride (SO₂Cl₂). This method requires UV light or radical initiators to facilitate electrophilic substitution:

Limitations

-

Selectivity : Over-chlorination risks producing tetrachlorophenyl derivatives.

-

By-Product Management : HCl emissions necessitate scrubbers or absorption towers.

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | PCB Risk | Scalability |

|---|---|---|---|---|

| Grignard Reagent | 40–47% | 85–90% | Low | Limited |

| Thermal Condensation | 50–55% | >99% | <0.1% | High |

| Direct Chlorination | 30–35% | 92–95% | Moderate | Moderate |

Thermal condensation outperforms other methods in yield and purity, aligning with industrial demands for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(Dichlorophenyl)trichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to produce hydrochloric acid and siloxane polymers.

Substitution: Can participate in substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Water: Hydrolysis occurs rapidly in the presence of moisture.

Organic and Inorganic Acids: Reacts vigorously with acids to generate toxic or flammable gases.

Major Products Formed

Hydrochloric Acid: Formed during hydrolysis.

Siloxane Polymers: Produced as a result of hydrolysis.

Scientific Research Applications

Industrial Applications

1. Silicone Production

- DPTS is primarily used in the synthesis of silicones. Silicones are essential materials in various industries, including automotive, electronics, and personal care products. The compound facilitates the formation of siloxane bonds, which are crucial for silicone polymerization.

2. Surface Modification

- DPTS is employed in surface modification processes, particularly in creating hydrophobic surfaces. This application is valuable in sectors such as coatings and textiles, where water repellency is desired.

3. Semiconductor Industry

- In semiconductor manufacturing, DPTS serves as a precursor for producing high-purity silicon compounds. These compounds are vital for thin film deposition processes used in the fabrication of electronic devices .

Health and Safety Considerations

Exposure to (Dichlorophenyl)trichlorosilane poses health risks, necessitating stringent safety measures:

- Acute Effects : Contact can lead to skin burns and eye damage. Inhalation may cause respiratory distress .

- Chronic Effects : Long-term exposure has not been extensively studied; however, it is categorized as a hazardous substance due to its corrosive nature .

Case Study: Accidental Exposure Incident

A notable case involved an accidental spill of trichlorosilane at an industrial facility, where workers were exposed without adequate protective equipment. Symptoms included mild respiratory irritation and skin redness, highlighting the importance of safety protocols in handling hazardous chemicals .

| Case Details | Findings |

|---|---|

| Date | July 21, 2020 |

| Location | Industrial plant |

| Exposure Duration | Minutes |

| Symptoms | Shortness of breath, skin irritation |

| Treatment | Oxygen therapy, symptomatic management |

Research Applications

1. Chemical Research

- DPTS is utilized in research laboratories for synthesizing various organosilicon compounds. Its reactivity makes it a valuable reagent for organic synthesis.

2. Environmental Studies

- The compound's behavior in environmental contexts is studied to understand its degradation pathways and potential impacts on ecosystems.

Mechanism of Action

The mechanism of action of (Dichlorophenyl)trichlorosilane involves its reactivity with moisture and other reagents. Upon contact with water, it decomposes to release hydrochloric acid and form siloxane polymers . This reactivity is harnessed in various industrial and research applications to modify surfaces and synthesize new compounds .

Comparison with Similar Compounds

Chemical Structure and Physicochemical Properties

The table below compares (Dichlorophenyl)trichlorosilane with structurally related trichlorosilanes:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| This compound | 27137-85-5 | C₆H₃Cl₅Si | 280.44 | Dichlorophenyl group |

| Methyltrichlorosilane | 75-79-6 | CH₃Cl₃Si | 149.48 | Methyl group |

| Ethyltrichlorosilane | 115-21-9 | C₂H₅Cl₃Si | 163.50 | Ethyl group |

| Octadecyltrichlorosilane (OTS) | 112-04-9 | C₁₈H₃₇Cl₃Si | 387.93 | Long alkyl chain (C₁₈) |

Key Observations :

- Substituent Effects : The dichlorophenyl group in this compound introduces aromaticity and electron-withdrawing chlorine atoms, enhancing thermal stability and reactivity in electrophilic substitutions compared to alkyl-substituted analogs like Methyltrichlorosilane .

- Molecular Weight : The dichlorophenyl derivative has a higher molecular weight than Methyltrichlorosilane and Ethyltrichlorosilane, impacting volatility and handling requirements .

Reactivity and Handling

Key Observations :

- All trichlorosilanes react exothermically with water, but the dichlorophenyl derivative’s aromatic structure may slow hydrolysis compared to alkyltrichlorosilanes due to steric hindrance .

- OTS, with its long alkyl chain, exhibits milder reactivity, making it suitable for controlled monolayer formation in surface chemistry .

Key Observations :

- The dichlorophenyl group enhances thermal stability in high-performance silicones, distinguishing it from Methyltrichlorosilane, which is used in general-purpose resins .

Biological Activity

(Dichlorophenyl)trichlorosilane, a silicon compound with the formula CHClSi, has garnered attention due to its unique chemical properties and potential biological activities. This article delves into its biological activity, including toxicity, mutagenicity, and potential health effects based on comprehensive literature reviews and available research data.

This compound is a chlorosilane that can hydrolyze to produce hydrochloric acid (HCl), which is primarily responsible for its toxic effects. When exposed to moisture, it releases HCl gas, leading to respiratory and ocular irritation.

Acute Toxicity

Acute toxicity studies indicate that this compound poses significant risks upon exposure. The following table summarizes key acute toxicity data:

| Exposure Route | LD50/LC50 | Effects |

|---|---|---|

| Dermal (Rabbit) | 1,175 mg/kg | Severe burns and skin irritation |

| Inhalation | 2,767 ppm | Respiratory irritation, potential for death at higher concentrations |

Inhalation studies have shown that exposure can lead to severe respiratory difficulties and damage to lung tissues. Clinical observations included nasal irritation and corneal opacity, reflecting the compound's corrosive nature .

Subchronic and Chronic Toxicity

Subchronic studies reveal that repeated exposure can lead to significant health issues:

- Respiratory Effects : Increased lung weights, pulmonary necrosis, and chronic inflammation were observed in rats exposed to high concentrations over extended periods.

- Mortality Rates : Approximately 75% mortality was recorded in rats exposed to 100 ppm during a 9-exposure regimen .

Chronic toxicity data remains limited; however, the potential for long-term damage due to repeated exposure is a concern.

Genotoxicity and Mutagenicity

Research into the genotoxic potential of this compound indicates that it is not considered a mutagen. Ames test results demonstrated no mutagenic activity in various strains of Salmonella typhimurium when tested with and without metabolic activation . Additionally, tests on mammalian cells showed no evidence of gene mutations .

Case Studies and Epidemiological Data

While direct human epidemiological data on this compound is sparse, case reports suggest significant risks associated with exposure:

Q & A

Basic Questions

Q. What safety protocols are essential when handling (Dichlorophenyl)trichlorosilane in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile or neoprene gloves, chemical-resistant clothing, and safety goggles to prevent skin/eye contact. Avoid latex gloves due to permeability concerns .

- Ventilation : Use local exhaust ventilation or fume hoods to minimize inhalation exposure. Enclosed systems are preferred for large-scale operations .

- Spill Management : Neutralize spills with dry lime, sand, or soda ash. Avoid water, as it reacts to release toxic HCl gas .

- Storage : Store in airtight containers in cool, dry, well-ventilated areas away from metals and ignition sources .

Q. How can researchers synthesize high-purity this compound for experimental use?

- Methodological Answer :

- Purification via Redistribution : Use Dowex ion exchange resins to redistribute chlorosilanes from trichlorosilane sources. Monitor impurities (e.g., boron, phosphorus) via ICP-MS to ensure purity ≥99.9%, which is critical for semiconductor-grade applications .

- Distillation : Fractional distillation under inert atmospheres (e.g., nitrogen) removes volatile byproducts. Validate purity using GC-MS or FTIR .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify organic content by measuring weight loss between 180–600°C .

- Elemental Analysis : Use CHNS/O analyzers to confirm stoichiometry (C₆H₃Cl₅Si) and detect trace contaminants .

- NMR Spectroscopy : ¹H and ¹³C NMR identify structural isomers, while ²⁹Si NMR confirms silane bonding environments .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound with different substrates be resolved?

- Methodological Answer :

- Controlled Reactivity Studies : Systematically vary substrate hydrophobicity (e.g., silica vs. polymer surfaces) and reaction conditions (temperature, humidity). Use XPS or AFM to analyze surface bonding efficiency .

- Cross-Validation : Replicate experiments using standardized protocols (e.g., ASTM E1584 for silane reactivity) to isolate variables like trace moisture or catalyst interference .

Q. What strategies optimize the integration of this compound into chemical vapor deposition (CVD) processes?

- Methodological Answer :

- Feed System Design : Use stainless steel or quartz-lined reactors to prevent corrosion. Pre-heat trichlorosilane to 150–200°C to enhance vaporization efficiency .

- Process Parameters : Maintain a deposition temperature of 600–800°C and pressure of 10–50 Torr. Monitor Si deposition rates via in-situ mass spectrometry to correlate with trichlorosilane feed purity .

Q. How does the molecular structure of this compound influence its performance in surface modification applications?

- Methodological Answer :

- Structure-Function Analysis : Compare dichlorophenyl derivatives with alkyltrichlorosilanes (e.g., octadecyl). The phenyl group enhances hydrolytic stability but reduces surface coverage due to steric hindrance .

- Surface Characterization : Use contact angle measurements and SEM-EDS to assess monolayer uniformity. Optimize silane concentration (0.1–1.0 wt%) in toluene/hexane solutions to balance reactivity and self-assembly kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermal stability of this compound-derived films?

- Methodological Answer :

- Controlled Degradation Studies : Perform TGA under identical atmospheres (e.g., N₂ vs. air). Films degrade faster in oxidative environments due to Si-O-Si network breakdown above 400°C .

- Post-Deposition Analysis : Use FTIR to detect residual Cl⁻ or phenyl groups, which may accelerate degradation. Cross-reference with XRD to identify crystalline vs. amorphous phases .

Experimental Design Considerations

Q. What factors should be prioritized when designing experiments to study the environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis Kinetics : Measure hydrolysis rates in aqueous buffers (pH 4–10) using GC headspace analysis. The dichlorophenyl group slows hydrolysis compared to methyltrichlorosilane, but HCl byproduct formation requires neutralization .

- Ecotoxicity Screening : Use OECD Test Guideline 201 for algae/daphnia assays. Correlate LC₅₀ values with hydrolysis byproducts (e.g., dichlorophenol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.